molecular formula C20H24N10O B2522068 (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1797696-44-6

(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No. B2522068
CAS RN: 1797696-44-6
M. Wt: 420.481
InChI Key: RNQCTQAMAIEONX-UHFFFAOYSA-N
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Description

The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a novel 1,2,4-triazole derivative . These derivatives are known for their promising anticancer properties . The compound is part of a series of 1,2,4-triazole derivatives that have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines .


Synthesis Analysis

The synthesis of this compound involves the creation of 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound was confirmed using various spectroscopic techniques . These techniques include IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are part of the process of creating 1,2,4-triazole derivatives . The exact reactions and conditions may vary depending on the specific synthesis process used .

Scientific Research Applications

Synthetic Methodologies

The synthesis of complex heterocyclic compounds, including pyridazines, triazines, and pyrimidines, often involves the condensation of precursor molecules under specific conditions to achieve the desired structural framework. For instance, novel syntheses involving condensation of pyridazinone derivatives with aromatic aldehydes have been developed to produce a variety of heterocyclic compounds, demonstrating the synthetic flexibility and potential for creating structurally diverse molecules for further evaluation in various applications (El-Gaby et al., 2003).

Potential Biological Activities

Compounds structurally related to "(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone" have been investigated for their biological activities. For instance, oxazolidinone derivatives, including those with piperazinyl and pyridazine functionalities, have been evaluated for their antibacterial properties against gram-positive pathogens, highlighting the potential of such compounds in the development of new therapeutic agents (Tucker et al., 1998). Furthermore, structural and electronic properties of anticonvulsant drugs containing pyridazine, triazine, and pyrimidine moieties have been elucidated through crystal structure analysis and molecular-orbital calculations, underscoring the importance of these structural features in medicinal chemistry (Georges et al., 1989).

properties

IUPAC Name

(4-pyrimidin-2-ylpiperazin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N10O/c31-19(27-9-11-28(12-10-27)20-22-6-2-7-23-20)16-3-1-8-29(13-16)17-4-5-18(26-25-17)30-15-21-14-24-30/h2,4-7,14-16H,1,3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQCTQAMAIEONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)N4CCN(CC4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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